Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate

Beschreibung

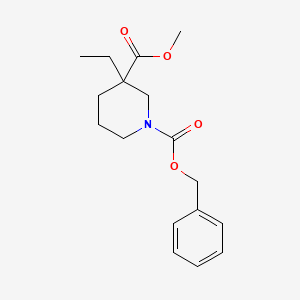

Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate (CAS: 1363166-02-2) is a piperidine-derived compound featuring a carbobenzyloxy (Cbz) protecting group at the 1-position and a methyl ester at the 3-position. Its molecular formula is C₁₇H₂₃NO₄, with a molecular weight of 305.37 g/mol . This compound is widely utilized as a synthetic intermediate in pharmaceuticals and fine chemicals due to its versatility in protecting amine groups during multi-step syntheses. The Cbz group is stable under basic and nucleophilic conditions but can be selectively removed via hydrogenolysis, making it valuable in peptide and heterocyclic chemistry .

Key physicochemical properties include:

Eigenschaften

IUPAC Name |

1-O-benzyl 3-O-methyl 3-ethylpiperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-3-17(15(19)21-2)10-7-11-18(13-17)16(20)22-12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKJSKPKIOFXOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201146142 | |

| Record name | 1,3-Piperidinedicarboxylic acid, 3-ethyl-, 3-methyl 1-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201146142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363166-02-2 | |

| Record name | 1,3-Piperidinedicarboxylic acid, 3-ethyl-, 3-methyl 1-(phenylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363166-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Piperidinedicarboxylic acid, 3-ethyl-, 3-methyl 1-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201146142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Cbz Group: The carbobenzyloxy (Cbz) group is introduced using benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate.

Ethylation: The ethyl group is introduced via an alkylation reaction, typically using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Cbz group can be replaced by other functional groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Amines, Thiols

Major Products Formed

Oxidation: Ketones, Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate has the following chemical characteristics:

- Molecular Formula : C17H23NO4

- Molecular Weight : 305.37 g/mol

- CAS Number : 1363166-02-2

- Physical State : Typically appears as a colorless to brown liquid.

These properties facilitate its use in various chemical reactions, particularly in the synthesis of bioactive compounds.

Synthesis of Bioactive Molecules

One of the primary applications of this compound is in the synthesis of biologically active molecules. It serves as an important intermediate in the preparation of piperidine derivatives, which are known for their pharmaceutical activities.

Case Study: Piperidine Derivatives

Recent studies have highlighted the synthesis of various piperidine derivatives using this compound as a precursor. For instance:

- Antipsychotic Agents : The compound has been used in synthesizing derivatives like Melperone, which is effective in treating schizophrenia and other psychotic disorders .

- Alzheimer's Disease Treatment : Compounds derived from this piperidine have been explored for their potential in treating Alzheimer's disease, showcasing their importance in neuropharmacology .

Organocatalysis and Green Chemistry

This compound plays a crucial role in organocatalytic reactions which are pivotal for sustainable chemistry practices.

Example Reactions

Organocatalysis involving this compound has led to the development of more environmentally friendly synthetic pathways. For instance:

- The use of organocatalysts in intramolecular aza-Michael reactions has facilitated the formation of enantiomerically enriched piperidines . This method reduces the need for toxic metals and harsh conditions, aligning with green chemistry principles.

Medicinal Chemistry Research

The compound's derivatives have been extensively studied for their pharmacological properties.

Therapeutic Applications

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

- Antidepressant Effects : Some synthesized compounds have shown promise as antidepressants by modulating neurotransmitter levels .

- Antimicrobial Properties : Studies have reported antimicrobial activities against various pathogens, suggesting potential uses in treating infections .

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship of this compound is vital for optimizing its pharmacological profiles.

Insights from SAR Studies

Through SAR analysis, researchers can modify the piperidine structure to enhance efficacy and reduce side effects. Such modifications may include altering substituents on the piperidine ring or changing functional groups attached to the carboxylate moiety.

Wirkmechanismus

The mechanism of action of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz group provides stability and protection to the piperidine ring, allowing it to interact with biological targets effectively. The ethyl and methyl ester groups contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Selected Piperidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Substituent (Position 3) | Protecting Group | Ester Group |

|---|---|---|---|---|---|

| Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate | 1363166-02-2 | C₁₇H₂₃NO₄ | Ethyl | Cbz | Methyl |

| Methyl 1-Cbz-3-methylpiperidine-3-carboxylate | 174543-82-9 | C₁₆H₂₁NO₄ | Methyl | Cbz | Methyl |

| Methyl 1-Cbz-3-isopropylpiperidine-3-carboxylate | 1363166-34-0 | C₁₈H₂₅NO₄ | Isopropyl | Cbz | Methyl |

| Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate | 1363166-24-8 | C₁₆H₂₉NO₄ | Isopropyl | Boc | Ethyl |

| Ethyl 1-benzylpiperidine-3-carboxylate | 72551-53-2 | C₁₆H₂₁NO₂ | None | Benzyl | Ethyl |

Key Observations :

- Protecting Groups: Cbz (hydrogenolysis-labile) vs. Boc (acid-labile) vs. benzyl (hydrogenolysis-labile) dictate orthogonal deprotection strategies .

- Ester Groups : Methyl esters are more hydrolytically stable than ethyl esters under basic conditions, influencing solubility and metabolic profiles in drug development .

Physicochemical Properties

Table 2: Physicochemical Data

Key Findings :

- Solubility Trends : Methyl esters (e.g., 1363166-02-2) exhibit better DMSO compatibility than ethyl esters, critical for high-concentration stock solutions .

- Stability : Cbz-protected compounds require inert storage conditions to prevent deprotection, whereas Boc derivatives tolerate mild acidic environments .

Research Highlights :

- Hydrogenation Efficiency : In , ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate was synthesized via Raney nickel-catalyzed hydrogenation, demonstrating the utility of similar esters in heterocycle formation .

- Deprotection Selectivity : Cbz groups in 1363166-02-2 allow selective deprotection without disturbing ester functionalities, enabling sequential modifications in multi-step syntheses .

Key Differentiators

- This compound balances moderate steric bulk (ethyl group) with hydrolytic stability (methyl ester), making it ideal for prolonged synthetic workflows.

- Ethyl 1-Boc-3-isopropylpiperidine-3-carboxylate offers acid-resistant protection, suitable for reactions requiring acidic conditions .

- Methyl 1-Cbz-3-methylpiperidine-3-carboxylate (174543-82-9) provides a less sterically hindered alternative for rapid coupling reactions .

Biologische Aktivität

Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate, a compound belonging to the piperidine class, has garnered attention in recent years due to its significant biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with an ethyl substituent and a benzyloxycarbonyl (Cbz) protecting group. The structural formula is as follows:

This unique structure allows for various interactions with biological targets, particularly in the central nervous system (CNS) and in cancer therapy.

1. Neuroactive Effects

Research indicates that derivatives of piperidine, including this compound, exhibit neuroactive properties. They interact with neurotransmitter receptors, influencing mood and cognitive functions. For instance, studies have shown that certain piperidine derivatives can enhance endocannabinoid signaling by inhibiting enzymes like monoacylglycerol lipase (MAGL), leading to increased levels of 2-arachidonoylglycerol (2-AG) in the brain, which is associated with analgesic effects and reduced anxiety behaviors in animal models .

2. Anticancer Activity

Piperidine derivatives have been explored for their anticancer potential. This compound has been identified as having cytotoxic effects against various cancer cell lines. In particular, compounds that inhibit MAGL have demonstrated significant activity against breast cancer cells by inducing apoptosis and reducing tumor growth .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Outcome |

|---|---|---|

| Neuroactive Effects | Inhibition of MAGL | Increased endocannabinoid levels |

| Anticancer Activity | Induction of apoptosis via MAGL inhibition | Reduced tumor growth |

| Cholinesterase Inhibition | Interaction with acetylcholinesterase | Potential treatment for Alzheimer's |

The primary mechanism through which this compound exerts its effects is through the modulation of endocannabinoid levels by inhibiting MAGL. This inhibition leads to an accumulation of 2-AG, which activates cannabinoid receptors (CB1 and CB2), resulting in various physiological effects such as analgesia and anti-inflammatory responses .

Additionally, the compound's interaction with cholinergic systems suggests potential applications in neurodegenerative diseases like Alzheimer's disease. By inhibiting acetylcholinesterase (AChE), it could enhance cholinergic signaling, which is often impaired in such conditions .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its analogs:

- Study on Pain Models : A study demonstrated that administration of piperidine derivatives resulted in significant reductions in pain responses in rodent models, reinforcing their potential as analgesics through endocannabinoid modulation .

- Cancer Cell Line Testing : In vitro studies on FaDu hypopharyngeal tumor cells showed that piperidine derivatives induced apoptosis more effectively than standard treatments like bleomycin .

Q & A

Basic: What synthetic strategies ensure high yield and purity of Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate?

Methodological Answer:

- Stepwise Protection: Introduce the Cbz (carbobenzyloxy) group early to protect the piperidine nitrogen, followed by esterification at the 3-position. Use coupling agents like DCC (dicyclohexylcarbodiimide) for carboxylate activation .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and -NMR (CDCl, 400 MHz) to verify absence of unreacted starting materials or byproducts .

- Safety Protocols: Conduct reactions under inert atmosphere (N) to prevent oxidation, and adhere to PPE guidelines (gloves, goggles, lab coat) as per safety data sheets for related piperidine carboxylates .

Basic: What handling and storage conditions are critical for maintaining compound stability?

Methodological Answer:

- Storage: Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the ester and carbamate groups. Desiccate with silica gel to avoid moisture ingress .

- Handling: Work in a fume hood to minimize inhalation risks. Use chemical-resistant gloves (nitrile) and avoid contact with oxidizing agents, as decomposition may release CO and NO under extreme heat .

Advanced: How can discrepancies in crystallographic data for derivatives be resolved?

Methodological Answer:

- Refinement Tools: Use SHELXL for small-molecule refinement, leveraging its robust least-squares algorithms to adjust positional and thermal parameters. Cross-validate with independent datasets to identify systematic errors .

- Visualization: Employ Mercury CSD 2.0 to compare packing motifs and hydrogen-bonding networks. Use its "packing similarity" feature to detect polymorphic variations .

- Validation: Apply ORTEP-3 for thermal ellipsoid plots, ensuring anisotropic displacement parameters are within acceptable ranges (e.g., U < 0.05 Å) .

Advanced: How is the puckering conformation of the piperidine ring quantified?

Methodological Answer:

- Coordinate System: Apply Cremer-Pople puckering parameters (amplitude , phase angle ) to define ring non-planarity. Calculate using Cartesian coordinates from X-ray data .

- Software Implementation: Input atomic coordinates into Mercury CSD to compute and . Compare with literature values for similar piperidine derivatives to assess steric or electronic effects .

Advanced: What analytical methods identify decomposition products under thermal stress?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Monitor mass loss between 150–300°C to detect volatile fragments (e.g., CO, NO) .

- GC-MS: Analyze evolved gases via headspace sampling, using a DB-5MS column and electron ionization (70 eV) to match fragmentation patterns with NIST library entries .

- FTIR: Track carbonyl (C=O) and carbamate (N–C=O) band shifts (1700–1750 cm) to confirm ester hydrolysis or ring opening .

Basic: Which spectroscopic techniques validate the ester and carbamate functionalities?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Detect ester C=O stretch (~1740 cm) and carbamate N–H bend (~1530 cm) .

Advanced: How can batch-to-batch variability in synthetic yields be mitigated?

Methodological Answer:

- Process Monitoring: Use in-situ FTIR or Raman spectroscopy to track reaction progress (e.g., disappearance of starting material carbonyl peaks).

- Quality Control: Implement LC-MS for intermediate analysis (ESI+, m/z 300–400 range) to detect side products early. Adjust stoichiometry or reaction time based on real-time data .

- Reproducibility: Document reaction parameters (temperature, solvent purity) rigorously. Pre-dry solvents (e.g., THF over molecular sieves) to minimize variability in moisture-sensitive steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.